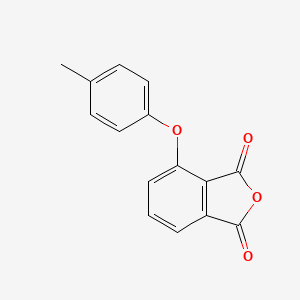

4-(4-Methylphenoxy)-2-benzofuran-1,3-dione

Description

4-(4-Methylphenoxy)-2-benzofuran-1,3-dione is a heterocyclic compound characterized by a benzofuran core fused with a 1,3-dione moiety and substituted at the 4-position with a 4-methylphenoxy group. This structure confers unique physicochemical properties, such as thermal stability and reactivity, which make it valuable in materials science and pharmaceutical research. The dione group enhances its capacity for nucleophilic reactions, enabling applications in polymer modification (e.g., epoxy resins) , while the aromatic substituent may influence pharmacological activity, such as antimicrobial or anti-inflammatory effects .

Properties

CAS No. |

63181-77-1 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

4-(4-methylphenoxy)-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C15H10O4/c1-9-5-7-10(8-6-9)18-12-4-2-3-11-13(12)15(17)19-14(11)16/h2-8H,1H3 |

InChI Key |

AYGZMULTLVZMNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyloxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene . The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(p-Tolyloxy)isobenzofuran-1,3-dione follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyloxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzofurans .

Scientific Research Applications

Biological Applications

Anticancer Activity

Research indicates that compounds related to the benzofuran structure, including 4-(4-Methylphenoxy)-2-benzofuran-1,3-dione, exhibit promising anticancer properties. Studies have shown that these compounds can modulate cellular pathways by interacting with specific proteins and enzymes, potentially leading to the inhibition of cancer cell proliferation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. It has demonstrated effectiveness against various pathogens in vitro, suggesting its potential as a therapeutic agent in treating infections .

Mechanisms of Action

The mechanisms underlying the biological effects of this compound are likely related to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity and affect receptor interactions, influencing various cellular processes .

Material Science Applications

In materials science, this compound is being explored for its potential use in the development of new materials with unique properties. Its chemical structure allows for modifications that can lead to materials with tailored mechanical or electronic properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Synthesis Method |

|---|---|---|---|

| This compound | Structure | Anticancer, Antibacterial | Phthalic anhydride + p-cresol |

| Benzofuran Derivative A | Structure | Antifungal | Various |

| Benzofuran Derivative B | Structure | Anticancer | Various |

This table illustrates how this compound compares with structurally similar compounds regarding biological activity and synthesis methods.

Case Studies

Case Study 1: Anticancer Research

In a study assessing the anticancer effects of benzofuran derivatives, this compound was found to significantly inhibit cell growth in several cancer cell lines. The study utilized both in vitro and in vivo models to evaluate efficacy and mechanisms of action .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The results indicated a potential for developing new antibiotics based on this compound's structure .

Mechanism of Action

The mechanism of action of 4-(p-Tolyloxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Isoindoline-1,3-dione Family

Compounds like 2-(4-acetylphenyl)isoindoline-1,3-dione () and 2-(4-trifluoromethylphenyl)isoindoline-1,3-dione () share the 1,3-dione core but differ in substituents and aromatic systems. Key differences include:

- Substituent Effects: The 4-methylphenoxy group in the target compound introduces steric bulk and electron-donating properties compared to acetyl or trifluoromethyl groups. This may enhance thermal stability in polymers due to reduced electron-withdrawing effects .

Pyrrolidine- and Indane-dione Derivatives

- Pyrrolidine-2,5-diones (): These compounds, such as N-aryl-3-phenylpyrrolidine-2,5-diones, demonstrate anticonvulsant activity in electroshock tests.

- Indane-1,3-diones (): Derivatives like 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione exhibit anticoagulant activity comparable to anisindione. The indane core provides a planar structure distinct from the fused benzofuran system, which may limit cross-reactivity in biological targets .

Benzofuran Derivatives with Varied Substituents

- 3-Methylsulfinyl-1-benzofurans (): Compounds like 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran prioritize antimicrobial activity.

- 4-Phenylethynylphthalic Anhydride (4-PEPA) (): This polymer-modifying agent shares the benzofuran-dione core but substitutes a phenylethynyl group. The ethynyl group improves crosslinking in epoxy resins, whereas the 4-methylphenoxy group may offer milder reactivity suitable for controlled modifications .

Comparative Data Tables

Table 1: Substituent Effects on Thermal and Pharmacological Properties

Key Research Findings

- Thermal Stability: The 4-methylphenoxy group in the target compound enhances thermal resistance (decomposition at 570 K) compared to unmodified benzofuran-diones, making it superior for epoxy composites .

- Synthetic Flexibility : The dione moiety allows facile functionalization, contrasting with indane-diones, which require complex condensations for bioactivity .

Biological Activity

4-(4-Methylphenoxy)-2-benzofuran-1,3-dione is a synthetic compound notable for its structural characteristics, including a benzofuran moiety and a methylphenoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings.

- Molecular Formula : C16H14O3

- Molecular Weight : 254.24 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Preliminary investigations suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The anticancer activity is likely due to its ability to interact with specific molecular targets within cancer cells, modulating enzyme activities and receptor binding, which influences cellular pathways involved in tumor growth and survival.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial effects. The compound shows activity against various bacterial strains, suggesting its potential as an antibiotic agent.

- Mechanism of Action : The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A549 lung cancer cells revealed significant cytotoxicity. The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways. Molecular docking studies indicated strong binding affinities with key proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Research Findings

Research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Variations in the phenoxy group significantly influence its potency against cancer cells and bacteria.

Table 2: Structure-Activity Relationship Insights

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Methyl group | Enhanced cytotoxicity | Increases lipophilicity |

| Hydroxy group | Increased antimicrobial | Modulates membrane integrity |

| Halogen substitutions | Variable effects | Dependent on position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.